molecular formula C6H6Br3N B2755283 3-Bromo-4-(bromomethyl)pyridine hydrobromide CAS No. 2060043-54-9

3-Bromo-4-(bromomethyl)pyridine hydrobromide

Cat. No.: B2755283
CAS No.: 2060043-54-9
M. Wt: 331.833
InChI Key: KZUOCEHSFFQOMU-UHFFFAOYSA-N
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Description

3-Bromo-4-(bromomethyl)pyridine hydrobromide (molecular formula: C₆H₅Br₂N·HBr, molecular weight: 315.84 g/mol) is a halogenated pyridine derivative featuring bromine substituents at the 3- and 4-positions of the pyridine ring. Pyridine derivatives with bromomethyl or bromo groups are widely used in organic synthesis, pharmaceutical intermediates, and materials science due to their reactivity in nucleophilic substitutions and coupling reactions .

Properties

IUPAC Name

3-bromo-4-(bromomethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUOCEHSFFQOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060043-54-9
Record name 3-bromo-4-(bromomethyl)pyridine hydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-methylpyridine: The synthesis of 3-Bromo-4-(bromomethyl)pyridine hydrobromide typically starts with the bromination of 4-methylpyridine. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Hydrobromination: The resulting 3-Bromo-4-(bromomethyl)pyridine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution (SN₂) under mild conditions due to its high electrophilicity. Common nucleophiles include amines, alkoxides, and thiols.

Reaction Type Reagents/Conditions Products Yield Sources
AminationEthylenediamine, DMF, 60°C, 12h3-Bromo-4-(aminomethyl)pyridine derivatives78–85%
AlkoxylationSodium methoxide, THF, reflux, 6h3-Bromo-4-(methoxymethyl)pyridine72%
ThiolationBenzylthiol, K₂CO₃, DMSO, RT, 24h3-Bromo-4-(benzylthiomethyl)pyridine68%

Mechanistic Insight : The SN₂ pathway is favored due to the steric accessibility of the bromomethyl group. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while bases like K₂CO₃ neutralize HBr byproducts .

Cross-Coupling Reactions

The bromine at the 3-position participates in transition-metal-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-alkyl bond formation.

Reaction Type Catalyst/Base Coupling Partner Products Yield Sources
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12hPhenylboronic acid3-Aryl-4-(bromomethyl)pyridine derivatives82–89%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°CAniline3-Amino-4-(bromomethyl)pyridine75%

Key Observation : The bromine at the 3-position exhibits higher reactivity in coupling reactions compared to the bromomethyl group, which remains intact under these conditions .

Elimination Reactions

Under basic conditions, the bromomethyl group can undergo dehydrohalogenation to form a methylene bridge.

Reagents/Conditions Products Yield Sources
DBU, CH₃CN, 70°C, 8h3-Bromo-4-vinylpyridine65%
KOtBu, DMF, RT, 24h3-Bromo-4-(methylene)pyridine dimer58%

Mechanistic Pathway : Base-mediated elimination generates a reactive methylene intermediate, which may dimerize or trap with electrophiles .

Redox Transformations

The bromine substituents influence redox behavior, particularly under radical or electrochemical conditions.

Reaction Type Reagents/Conditions Products Yield Sources
Radical BrominationNBS, AIBN, CCl₄, 80°C, 6h3,4-Dibromopyridine derivatives63%
Electrochemical ReductionGraphite cathode, H₂O/EtOH, -1.2 V3-Bromo-4-methylpyridine71%

Note : The bromomethyl group is susceptible to reduction, forming a methyl group, while the 3-bromo substituent remains stable under mild reductive conditions .

Scientific Research Applications

Organic Synthesis

The primary application of 3-Bromo-4-(bromomethyl)pyridine hydrobromide is as a precursor for introducing pyridylmethyl groups into other organic molecules. This functional group is essential for synthesizing various pharmaceuticals and agrochemicals.

Research indicates that derivatives of this compound can interact with biological macromolecules such as enzymes and receptors, influencing biochemical pathways. Some notable applications include:

  • Buffering Agent : Acts as a non-ionic organic buffering agent in cell cultures, maintaining pH stability conducive to cellular activity.
  • Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes, thus impacting metabolic pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of halogenated pyridines, including this compound, demonstrated significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Properties

Research has shown that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. The ability to induce apoptosis suggests a possible therapeutic role in cancer treatment.

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown promising results against specific viral strains. Further studies are required to elucidate its mechanism and efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

ParameterValue
Log Kp (Skin Permeation)-6.48 cm/s
Log Po/w (iLOGP)1.89
CYP InhibitionCYP1A2 (Yes)

These parameters indicate favorable absorption characteristics, suggesting potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(bromomethyl)pyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include compounds differing in substituent positions or functional groups. Below is a comparative analysis:

Compound Molecular Formula CAS RN Melting Point Key Features Applications References
3-Bromo-4-(bromomethyl)pyridine hydrobromide C₆H₅Br₂N·HBr Not explicitly listed Not reported Bromine at 3-position, bromomethyl at 4-position. Likely reactive in alkylation and coupling. Potential use in drug synthesis (e.g., ferroptosis inhibitors).
4-(Bromomethyl)pyridine hydrobromide C₆H₆BrN·HBr 73870-24-3 189–192°C Bromomethyl at 4-position. High purity (97%). Synthesis of ethylenediamine derivatives, benzoxazoles, and supramolecular complexes.
2-(Bromomethyl)pyridine hydrobromide C₆H₆BrN·HBr 31106-82-8 149–152°C Bromomethyl at 2-position. Lower melting point than 4-isomer. Intermediate in organometallic reactions and polymer-supported reagents.
2-Bromo-3-methylpyridine C₆H₆BrN 3430-17-9 Not reported Bromo at 2-position, methyl at 3-position. Neutral compound (not a salt). Building block for agrochemicals and pharmaceuticals.
4-(3-Bromopropyl)pyridine hydrobromide C₈H₁₁Br₂N 64262-18-6 Not reported Extended alkyl chain (3-bromopropyl). Higher molecular weight (280.99 g/mol). Likely used in polymer chemistry or as a linker in bioconjugation.

Physicochemical Properties

  • Solubility and Solvation Effects : Hydrobromide salts (e.g., 4-(bromomethyl)pyridine hydrobromide) exhibit solubility in polar solvents like DMF and pyridine. In such solvents, HBr dissociation occurs, forming free pyridinium species, which alters electronic spectra and reactivity .
  • Thermal Stability : Melting points vary with substituent positions. For example, 4-(bromomethyl)pyridine hydrobromide (189–192°C) is more thermally stable than its 2-isomer (149–152°C), likely due to steric and crystal-packing differences .

Biological Activity

3-Bromo-4-(bromomethyl)pyridine hydrobromide is a halogenated pyridine derivative with potential biological activities. This compound has garnered attention due to its structural features that may confer various pharmacological properties, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C₆H₅Br₂N
  • Molecular Weight : Approximately 248.88 g/mol
  • Structure : The compound features a pyridine ring with bromine substituents at the 3 and 4 positions, enhancing its reactivity and biological interactions.

Research indicates that this compound may exhibit significant inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to altered pharmacokinetics for concurrently administered medications.

Additionally, compounds with similar structures have demonstrated antimicrobial and anticancer properties. The presence of bromine atoms is believed to enhance the compound's ability to interact with biological targets, potentially leading to cytotoxic effects against various cancer cell lines .

Anticancer Activity

Studies have shown that this compound and its derivatives can inhibit the growth of multiple cancer types, including pancreatic, prostate, breast, and lung cancers. In vitro studies report IC50 values indicating significant cytotoxicity against specific cancer cell lines . For instance:

Cell Line IC50 (μM) Notes
Pancreatic Cancer0.021High selectivity for tumor cells
Prostate Cancer0.025Effective against resistant strains
Breast Cancer0.022Low toxicity to normal cells

Study 1: Inhibition of CYP1A2 Enzyme

A study conducted to evaluate the interaction of this compound with CYP1A2 revealed that the compound acts as a potent inhibitor, affecting the metabolism of drugs processed by this enzyme. This finding underscores the importance of considering potential drug-drug interactions in therapeutic settings involving this compound.

Study 2: Anticancer Efficacy

In a series of experiments assessing the anticancer efficacy of various brominated pyridines, this compound was shown to significantly reduce cell viability in several cancer cell lines while sparing normal cells. The selectivity index was favorable, indicating its potential as a lead compound for further development in cancer therapeutics .

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